3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

Catalog No.
S11618272
CAS No.
M.F
C26H29FN6O3
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trim...

Product Name

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

Molecular Formula

C26H29FN6O3

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C26H29FN6O3/c1-5-31(6-2)20-11-12-21(17(3)13-20)28-23(34)16-32-22-15-30(4)29-24(22)25(35)33(26(32)36)14-18-7-9-19(27)10-8-18/h7-13,15H,5-6,14,16H2,1-4H3,(H,28,34)

InChI Key

MFZVQJWTROTXIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide is a complex organic compound characterized by its unique structural components. It contains an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, making it a significant scaffold in medicinal chemistry. The presence of a 4-fluorobenzoyl group enhances its potential for biological activity, while the trimethyl-1H-pyrazole substituent may contribute to its pharmacological properties. This compound's molecular formula is C_20H_22FN_3O_2, and it has garnered attention for its potential applications in drug development due to its diverse functional groups.

The chemical reactivity of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide can be analyzed through various reactions typical of amides and indoles. Key reactions may include:

  • Acylation Reactions: The amine group can undergo acylation with various acyl chlorides, potentially modifying the compound's properties.
  • Nucleophilic Substitution: The fluorine atom on the benzoyl ring may act as a leaving group in nucleophilic substitution reactions.
  • Cyclization: Under certain conditions, the indole structure can participate in cyclization reactions to form more complex heterocyclic compounds.

The biological activity of this compound is primarily linked to its interactions with specific biological targets, such as enzymes or receptors involved in various physiological processes. Preliminary studies suggest that compounds with similar structures exhibit:

  • Anticancer Activity: Many indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties: The presence of the pyrazole moiety may enhance anti-inflammatory effects by modulating pathways involved in inflammation.
  • Antimicrobial Effects: Some related compounds have shown effectiveness against bacterial and fungal pathogens.

The synthesis of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide typically involves several key steps:

  • Synthesis of Indole Derivative: Starting from commercially available indole derivatives, functionalization can be achieved through electrophilic aromatic substitution.
  • Formation of Amide Linkage: The reaction between the indole derivative and 4-fluorobenzoyl chloride leads to the formation of the amide bond.
  • Introduction of Pyrazole Group: The trimethylpyrazole moiety can be introduced via a nucleophilic substitution reaction or through coupling reactions with appropriate precursors.

Each step requires careful control of reaction conditions to ensure high yield and purity.

3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its anticipated biological activities, this compound could serve as a lead compound for developing new therapeutics targeting cancer or inflammatory diseases.
  • Chemical Biology: It may be used as a tool compound to study specific biological pathways or mechanisms.

Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory tests can assess the compound's efficacy against cell lines or isolated enzymes.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide, including:

Compound NameStructural FeaturesBiological Activity
5-MethylindoleIndole core with methyl substitutionAnticancer
4-FluorobenzamideBenzamide structure with fluorineAntimicrobial
PyrazolylindoleIndole core with pyrazole substitutionAnti-inflammatory

Uniqueness

The uniqueness of 3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide lies in its combination of multiple bioactive groups (indole, pyrazole, and fluorobenzoyl) that may synergistically enhance its pharmacological profile compared to similar compounds. This multi-target approach could lead to improved therapeutic outcomes in treating complex diseases like cancer and inflammation.

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

492.22851697 g/mol

Monoisotopic Mass

492.22851697 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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